2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid

Description

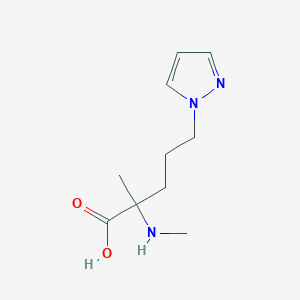

2-Methyl-2-(methylamino)-5-(1H-pyrazol-1-yl)pentanoic acid (CAS: 383137-41-5) is a pentanoic acid derivative featuring a methylamino group at the C2 position and a pyrazole ring at the C5 position.

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-methyl-2-(methylamino)-5-pyrazol-1-ylpentanoic acid |

InChI |

InChI=1S/C10H17N3O2/c1-10(11-2,9(14)15)5-3-7-13-8-4-6-12-13/h4,6,8,11H,3,5,7H2,1-2H3,(H,14,15) |

InChI Key |

SQYSSAZFNPTZMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCN1C=CC=N1)(C(=O)O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the methylamino group and the pentanoic acid chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially creating new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid has several scientific research applications, including:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It can be used to investigate biological pathways and interactions due to its structural similarity to certain biomolecules.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with the target molecule:

Structural Analysis

- Pyrazole vs. Thiazole/Thiadiazole Moieties: The pyrazole ring in the target compound (1H-pyrazol-1-yl) provides hydrogen-bonding capability and aromaticity, which may enhance target selectivity in drug design.

- Amino Group Modifications: The methylamino group in the target compound may improve lipid solubility compared to the unmodified amino group in its analog (CAS: 1341341-77-6). This substitution could influence membrane permeability or metabolic stability .

- Backbone Flexibility: The pentanoic acid backbone is conserved across analogs, suggesting shared synthetic routes (e.g., ester hydrolysis, as seen in and ). However, the pyrazole-containing compound may require specialized coupling reagents for heterocycle introduction .

Pharmacological Potential

- Pyrazole-Containing Analogs : Pyrazole rings are prevalent in kinase inhibitors and GPCR modulators due to their hydrogen-bonding capacity. The target compound’s discontinuation may relate to undisclosed toxicity or poor efficacy in early screening .

- Thiazole Derivatives : Compound 26 demonstrated moderate antimicrobial activity in preliminary assays, suggesting that heterocycle choice critically impacts biological activity .

- Toxicity Profile: Aldicarb (), while structurally distinct, underscores the risks associated with methylamino derivatives, such as neurotoxicity. This highlights the need for rigorous safety profiling in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.